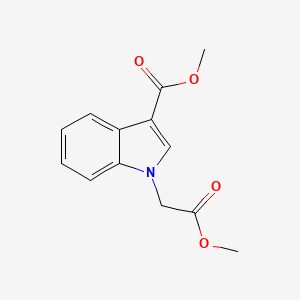
4-acetylbenzyl 3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetylbenzyl 3-nitrobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is synthesized through a specific method that involves the reaction between 4-acetylbenzyl chloride and 3-nitrobenzoic acid.
Mecanismo De Acción
The mechanism of action of 4-acetylbenzyl 3-nitrobenzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes or pathways in the target organism. In the case of antimicrobial activity, this compound has been shown to inhibit the growth of bacteria by disrupting their cell membranes. In the case of anti-inflammatory activity, 4-acetylbenzyl 3-nitrobenzoate has been shown to inhibit the production of certain inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-acetylbenzyl 3-nitrobenzoate vary depending on the specific application. In the case of antimicrobial activity, this compound has been shown to inhibit the growth of a wide range of bacteria, including both Gram-positive and Gram-negative strains. In the case of anti-inflammatory activity, 4-acetylbenzyl 3-nitrobenzoate has been shown to reduce the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-acetylbenzyl 3-nitrobenzoate in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have a wide range of potential applications, making it a versatile tool for researchers. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several potential future directions for research involving 4-acetylbenzyl 3-nitrobenzoate. One area of interest is the development of new drugs based on the antimicrobial and anti-inflammatory properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of 4-acetylbenzyl 3-nitrobenzoate and to identify potential new applications in fields such as materials science and agrochemicals.
Métodos De Síntesis
The synthesis of 4-acetylbenzyl 3-nitrobenzoate involves the reaction between 4-acetylbenzyl chloride and 3-nitrobenzoic acid in the presence of a base such as sodium hydroxide. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-acetylbenzyl 3-nitrobenzoate has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, this compound has been shown to have antimicrobial and anti-inflammatory properties, making it a potential candidate for the development of new drugs. In the field of agrochemicals, 4-acetylbenzyl 3-nitrobenzoate has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain plant pathogens. Additionally, this compound has been studied for its potential applications in materials science, specifically in the development of new polymers and coatings.
Propiedades
IUPAC Name |
(4-acetylphenyl)methyl 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-11(18)13-7-5-12(6-8-13)10-22-16(19)14-3-2-4-15(9-14)17(20)21/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSYWOPPMNBOBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetylbenzyl 3-nitrobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5880534.png)

![6-(2-naphthyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5880542.png)
![N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5880548.png)





![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5880601.png)
![N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide](/img/structure/B5880615.png)

![methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5880625.png)
![5-(acetyloxy)-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5880634.png)